molecular formula C16H18N4O4S B2954774 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034272-19-8

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2954774
CAS RN: 2034272-19-8
M. Wt: 362.4
InChI Key: PBLQOJRGXHKWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
The exact mass of the compound N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties . The presence of a thiazol-2-yl group in the compound suggests it may act against a variety of microbial pathogens. Research could explore its efficacy against bacteria, fungi, and viruses, potentially leading to the development of new antimicrobial agents.

Anticancer Research

Compounds featuring thiazole rings, such as Tiazofurin, have shown antitumor and cytotoxic activities . This compound could be investigated for its potential to inhibit cancer cell growth, with studies focusing on its mechanism of action and the types of cancer cells it may target.

Neuroprotective Applications

Thiazoles are also associated with neuroprotective effects . The compound could be studied for its ability to protect neuronal cells from damage or death caused by neurodegenerative diseases or neurological disorders.

Anti-Inflammatory Properties

The anti-inflammatory activity of thiazole derivatives is well-documented . This compound could be applied in research aimed at understanding inflammatory processes and developing treatments for conditions characterized by inflammation.

Cardiovascular Disease Research

Given that thiazole derivatives can influence cardiovascular health , this compound might be used in studies investigating the molecular pathways involved in cardiovascular diseases and could contribute to the discovery of novel therapeutic targets.

Metabolic Studies

Thiazole compounds are involved in metabolism, particularly in the metabolism of vitamins like thiamine . The compound could be used in research to study metabolic pathways and disorders, possibly offering insights into metabolic regulation and associated diseases.

Antioxidant Potential

Thiazoles have been noted for their antioxidant activity . This compound could be evaluated for its ability to scavenge free radicals, which could have implications for aging and oxidative stress-related conditions.

Drug Development and Synthesis

The structural complexity of this compound, with multiple reactive sites, makes it a candidate for the synthesis of new drugs . Research could focus on modifying its structure to enhance its pharmacological properties or to create prodrugs with improved bioavailability.

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-17-13(21)7-10-9-25-16(19-10)20-14(22)12-3-2-5-18-15(12)24-11-4-6-23-8-11/h2-3,5,9,11H,4,6-8H2,1H3,(H,17,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLQOJRGXHKWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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